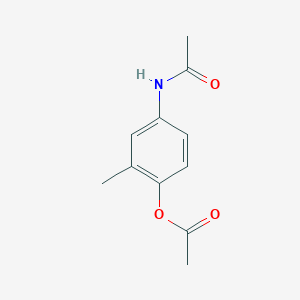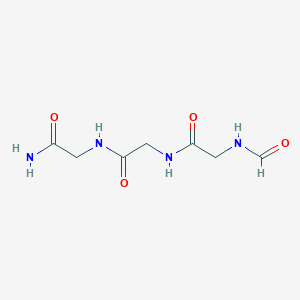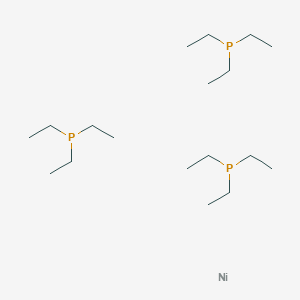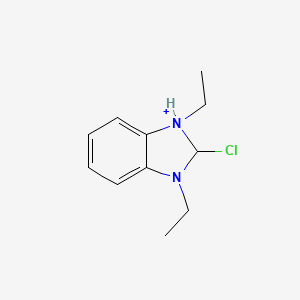![molecular formula C25H27NO4 B14663426 2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline CAS No. 37708-63-7](/img/structure/B14663426.png)
2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline: This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further methoxylation and cyclization reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
- Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-
Uniqueness
2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline is unique due to its specific methoxylation pattern and the presence of the benzo[h]isoquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
37708-63-7 |
|---|---|
Molekularformel |
C25H27NO4 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
6,7,17,18-tetramethoxy-1-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4,6,8,10,15,17,19-octaene |
InChI |
InChI=1S/C25H27NO4/c1-27-22-10-16-6-5-15-9-21-19-13-25(30-4)23(28-2)11-17(19)7-8-26(21)14-20(15)18(16)12-24(22)29-3/h5-6,10-13,21H,7-9,14H2,1-4H3 |
InChI-Schlüssel |
LVRXRVFQJDLHLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=CC(=C(C=C5C=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



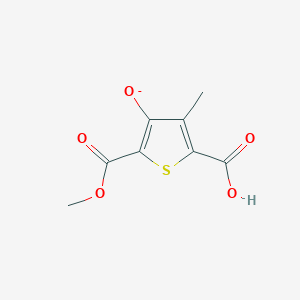
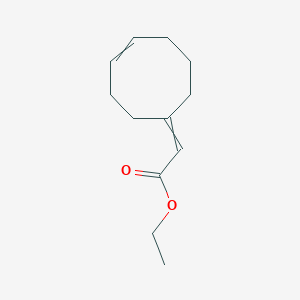
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
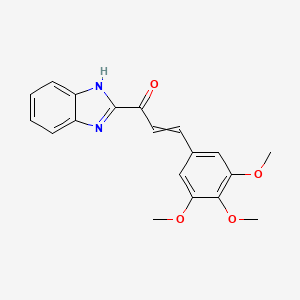

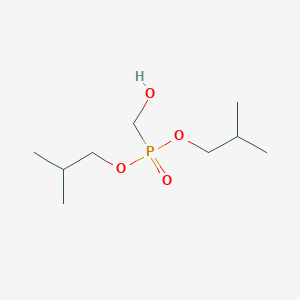
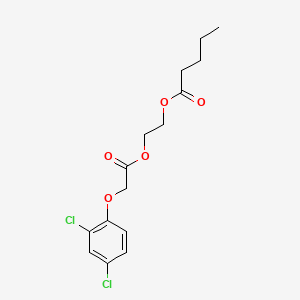
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
